Methyl 3-(4-bromomethyl)cinnamate is a key intermediate in the synthesis of ozagrel, a thromboxane A2 synthetase inhibitor. [, , ] Ozagrel is primarily studied for its potential in treating ischemic stroke. [, , ] Methyl 3-(4-bromomethyl)cinnamate belongs to the cinnamate ester family, known for their diverse biological activities. [, , , , ] Its role in scientific research stems from its reactivity, allowing it to be readily transformed into various other valuable compounds.
This route begins with methyl 4-methylcinnamate. []
This method involves a multi-step synthesis starting from 2-cyano-4′-methylbiphenyl. []
Methyl 3-(4-bromomethyl)cinnamate can be synthesized via a two-step process starting from 4-methylcinnamic acid:
The molecular structure of methyl 3-(4-bromomethyl)cinnamate features:
Methyl 3-(4-bromomethyl)cinnamate is involved in several types of chemical reactions:
Methyl 3-(4-bromomethyl)cinnamate exhibits potential biological activities:
The compound is part of broader biochemical pathways involving phenylpropanoids, which are crucial for plant metabolism and secondary metabolite production. These pathways provide precursors for various bioactive compounds .
Methyl 3-(4-bromomethyl)cinnamate has diverse applications across several fields:
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7